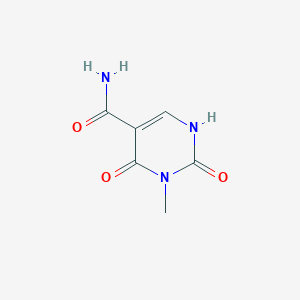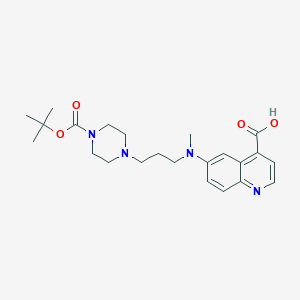![molecular formula C7H15NO2 B13919921 2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
2-[3-(Ethylamino)oxetan-3-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Ethylamino)oxetan-3-yl]ethanol is an organic compound with the molecular formula C7H15NO2. It features an oxetane ring, which is a four-membered cyclic ether, and an ethylamino group attached to the oxetane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethylamino)oxetan-3-yl]ethanol typically involves the formation of the oxetane ring followed by the introduction of the ethylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides can lead to the formation of oxetanes . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxetane synthesis, such as cyclization and ring-opening reactions, can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Ethylamino)oxetan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents to the ethylamino group .
Wissenschaftliche Forschungsanwendungen
2-[3-(Ethylamino)oxetan-3-yl]ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[3-(Ethylamino)oxetan-3-yl]ethanol involves its interaction with molecular targets and pathways. The oxetane ring’s ring strain makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can lead to changes in cellular function and the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxetaneethanol: Similar in structure but lacks the ethylamino group.
2-(Oxetan-3-yl)ethanol: Another oxetane derivative with different substituents.
Uniqueness
2-[3-(Ethylamino)oxetan-3-yl]ethanol is unique due to the presence of both the oxetane ring and the ethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-[3-(ethylamino)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-2-8-7(3-4-9)5-10-6-7/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
HQZYDWYEHVZGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1(COC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


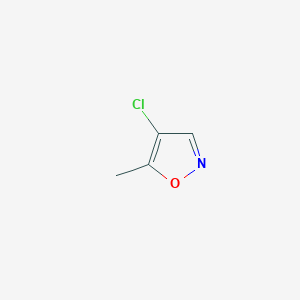
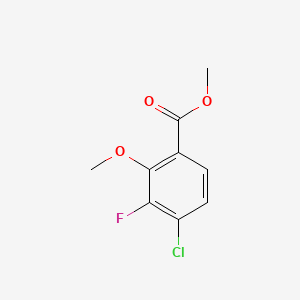
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
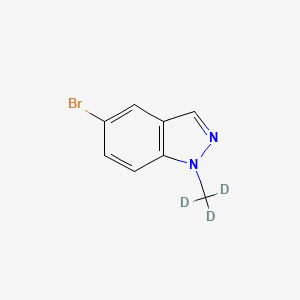
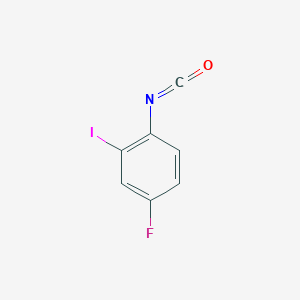
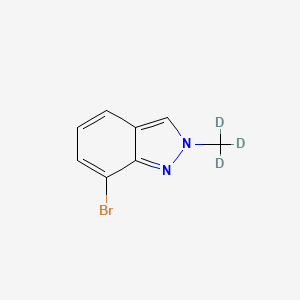
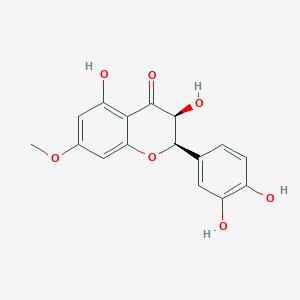
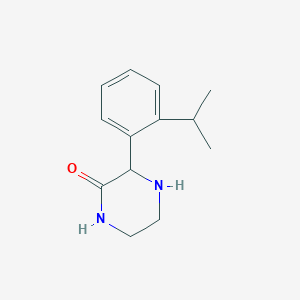

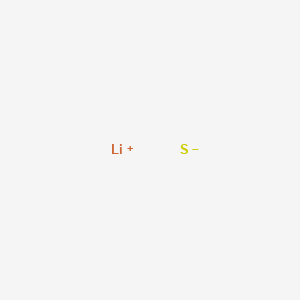
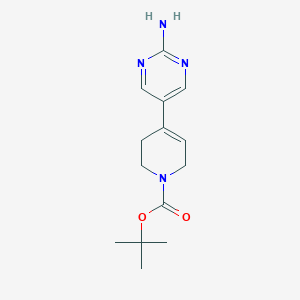
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
